molecular formula C13H28ClNO B6200262 2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride CAS No. 2680532-22-1

2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride

Cat. No.: B6200262
CAS No.: 2680532-22-1
M. Wt: 249.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H27NO. It is known for its unique structure, which includes a methoxy group and a cyclohexyl ring substituted with a propan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the propan-2-yl group: This step involves the alkylation of the cyclohexyl ring using a propan-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine group can yield secondary or tertiary amines .

Scientific Research Applications

2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-2-[4-(propan-2-yl)cyclohexyl]propan-1-amine hydrochloride is unique due to its specific cyclohexyl ring structure and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

CAS No.

2680532-22-1

Molecular Formula

C13H28ClNO

Molecular Weight

249.8

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.